Product packaging for 3-methylimidazo[4,5-f]quinoline(Cat. No.:CAS No. 14692-41-2)

3-methylimidazo[4,5-f]quinoline

Cat. No.: B014863
CAS No.: 14692-41-2
M. Wt: 183.21 g/mol
InChI Key: TUOBKUJFYNEIDN-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Aromatic Amines (HCAs) as Food-Derived Carcinogens

Heterocyclic aromatic amines (HCAs) are a group of chemical compounds that are formed when muscle meats, such as beef, pork, fish, and poultry, are cooked at high temperatures. cancer.gov The formation of these compounds is a result of a chemical reaction, known as the Maillard reaction, involving amino acids, creatine (B1669601) or creatinine (B1669602), and sugars. researchgate.netontosight.ai This process is influenced by factors such as cooking temperature, time, and method. cancer.gov Grilling, pan-frying, and barbecuing, especially to a well-done state, tend to produce higher concentrations of HCAs. cancer.gov

Classification and Significance within HCA Family

MeIQ is classified as a quinoline-type HCA. The HCA family is broadly divided into two main groups: the aminoimidazoazaarenes (AIAs), which are typically formed at lower temperatures, and the aminocarbolines, which are formed at higher temperatures. MeIQ, along with its close relative IQ (2-amino-3-methylimidazo[4,5-f]quinoline), falls under the AIA category. These compounds are significant due to their potent mutagenic activity, in some cases surpassing that of well-known carcinogens like aflatoxin B1. researchgate.net

Historical Perspective of MeIQ Research Discovery and Initial Characterization

The discovery of HCAs, including MeIQ, was spurred by research into the potential carcinogenic properties of smoke from cooked foods. nih.gov Initial investigations in the late 1970s and early 1980s led to the isolation and identification of several mutagenic compounds from cooked meat and fish. nih.gov MeIQ was first isolated from fried beef. Subsequent research focused on its chemical synthesis to enable further toxicological studies. nih.gov These early studies established that MeIQ is highly mutagenic in bacterial assays, such as the Salmonella typhimurium test, particularly in the presence of a metabolic activation system (S9 mix). nih.gov

Relevance of MeIQ in Contemporary Toxicology and Public Health Research

MeIQ continues to be a subject of significant interest in modern scientific research due to its potential implications for human health.

Status as a "Possibly Carcinogenic to Humans" (Group 2B) Agent by IARC

The International Agency for Research on Cancer (IARC), a part of the World Health Organization, has classified MeIQ as "possibly carcinogenic to humans" (Group 2B). ontosight.aiinchem.orgnih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and inadequate evidence in humans. inchem.org Animal studies have demonstrated that dietary administration of MeIQ can induce tumors in various organs. inchem.org For instance, in mice, it has been shown to cause hepatocellular adenomas and carcinomas, as well as forestomach papillomas and squamous-cell carcinomas. inchem.org In rats, MeIQ administration has led to squamous-cell carcinomas of the Zymbal gland and oral cavity, adenomas and adenocarcinomas of the colon, skin carcinomas in males, and mammary adenocarcinomas in females. inchem.org

Importance in Dietary Exposure and Risk Assessment Studies

The presence of MeIQ in cooked meats makes it a relevant compound in dietary exposure and risk assessment studies. tandfonline.com Research has focused on quantifying the levels of MeIQ and other HCAs in various food items to estimate human intake. tandfonline.com These studies are crucial for understanding the potential health risks associated with different dietary habits and cooking methods. tandfonline.comnih.govresearchgate.net While the levels of MeIQ in a typical diet are generally low, the long-term, cumulative exposure to this and other HCAs is a public health concern being actively investigated. nih.govtandfonline.com Epidemiological studies continue to explore the association between the intake of HCAs from cooked meat and the risk of various cancers, although the results have sometimes been inconsistent. nih.govtandfonline.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3 B014863 3-methylimidazo[4,5-f]quinoline CAS No. 14692-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOBKUJFYNEIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932960
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14692-41-2
Record name 3-Methylimidazo(4,5-f)quinoline
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Record name NSC132318
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Formation Mechanisms and Pathways of Meiq

The formation of 3-methylimidazo[4,5-f]quinoline is not an isolated event but rather a result of a cascade of chemical reactions involving specific precursor molecules. Research has identified the key components and the environment required for the synthesis of this compound.

Precursors and Reactant Identification

The molecular architecture of MeIQ is constructed from a select group of chemical precursors that are readily available in protein-rich foods.

Creatinine (B1669602), a breakdown product of creatine (B1669601) found in muscle tissue, is a cornerstone precursor for the formation of the imidazo (B10784944) portion of MeIQ. researchgate.net While creatinine provides the core structure, amino acids also play a crucial role, primarily as a source of nitrogen. researchgate.net Studies have utilized amino acids such as glutamine as ammonia-producing compounds necessary for the reaction to proceed. researchgate.net While various amino acids, including glycine, proline, phenylalanine, and serine, have been shown to produce heterocyclic amines when heated with creatinine, their primary contribution to the core structure of MeIQ, beyond providing an amino group, is less direct. nih.gov

Reactive carbonyls, which are formed during the degradation of sugars and lipids at high temperatures, are essential for the formation of the quinoline (B57606) part of the MeIQ molecule. researchgate.netresearchgate.net Specifically, research has pinpointed 2-butenal, more commonly known as crotonaldehyde (B89634), as the key reactive carbonyl required for the synthesis of MeIQ. researchgate.netresearchgate.net In contrast, the formation of the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) requires the presence of both acrolein and crotonaldehyde. acs.orgnih.gov This highlights the specific role of crotonaldehyde in directing the reaction towards MeIQ formation.

Ammonia (B1221849) is a critical reactant in the formation of MeIQ. researchgate.netresearchgate.net It can be generated from the decomposition of creatinine at high temperatures or be supplied by amino acids, such as glutamine. researchgate.net The presence of ammonia is necessary for the cyclization reactions that ultimately form the heterocyclic structure of MeIQ.

Maillard Reaction Involvement in MeIQ Genesis

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, provides the high-temperature environment and generates many of the precursor molecules, including reactive carbonyls, necessary for MeIQ formation. nih.gov This non-enzymatic browning reaction is fundamental to the development of flavor and color in cooked foods, but it also serves as the foundational chemical context for the synthesis of heterocyclic amines like MeIQ.

The formation of MeIQ is highly dependent on thermal conditions. Kinetic studies have been conducted to understand the energy requirements and reaction rates of its formation. The activation energy (Ea) for the formation of MeIQ from crotonaldehyde, creatinine, and an ammonia source has been determined to be 72.2 ± 0.4 kJ/mol. researchgate.netnih.gov This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur. The amount of MeIQ formed increases with reaction time and temperature. researchgate.net Studies have also shown that the reaction yield is dependent on pH, with optimal formation occurring around pH 6.5. researchgate.net

ParameterValueSource
Activation Energy (Ea) for MeIQ Formation 72.2 ± 0.4 kJ/mol researchgate.netnih.gov
Optimal pH for MeIQ Formation ~6.5 researchgate.net

The formation of MeIQ often occurs alongside the formation of IQ. researchgate.netnih.gov The competitive nature of their synthesis is primarily dictated by the availability of specific reactive carbonyls. The proposed pathway for IQ formation involves the reaction of creatinine with both acrolein and crotonaldehyde. acs.orgnih.gov In this pathway, creatinine first reacts with acrolein, and the resulting intermediate then reacts with crotonaldehyde to form the IQ structure.

Conversely, the formation of MeIQ is specifically dependent on the presence of crotonaldehyde. researchgate.net A proposed pathway suggests that the reaction of creatinine with crotonaldehyde, in the presence of ammonia, leads to the formation of the MeIQ molecule. The absence of acrolein or a reaction environment that favors the reactivity of crotonaldehyde would therefore competitively favor the formation of MeIQ over IQ. The activation energy for IQ formation is slightly higher than that for MeIQ, at 77.0 ± 1.3 kJ/mol, which may also influence the relative yields of these two compounds under different thermal conditions. researchgate.netnih.gov

CompoundRequired Reactive CarbonylsActivation Energy (Ea)Source
MeIQ Crotonaldehyde72.2 ± 0.4 kJ/mol researchgate.netnih.gov
IQ Acrolein and Crotonaldehyde77.0 ± 1.3 kJ/mol researchgate.netnih.gov

Influence of Processing Parameters on MeIQ Formation

Temperature and Time Dependency

The formation of MeIQ is highly dependent on both temperature and time. Research indicates a direct relationship between the intensity of heat treatment (temperature) and the duration of cooking and the amount of MeIQ produced.

Studies using model systems have demonstrated that MeIQ formation increases linearly with time at high temperatures, ranging from 140°C to 200°C. acs.org The rate of formation accelerates as the temperature rises. acs.org An Arrhenius plot, which correlates the rate of a chemical reaction with temperature, reveals a linear relationship for MeIQ formation, from which the activation energy (Ea) has been calculated. The activation energy for MeIQ formation was determined to be 72.2 ± 0.4 kJ/mol. acs.orgresearchgate.net This value quantifies the temperature sensitivity of the reaction, indicating that a sufficient energy threshold must be overcome for the precursor molecules to convert into MeIQ efficiently.

In practical terms, cooking methods that employ high temperatures for extended periods, such as grilling, broiling, and frying, are more conducive to the formation of MeIQ compared to methods like boiling or steaming, which operate at lower temperatures. wikipedia.org The increase in toughness in meat with rising temperature is attributed to the heat denaturation of myofibrillar proteins and the thermal shrinkage of connective tissue, processes that occur alongside the chemical reactions that form MeIQ. researchgate.net

Table 1: Effect of Temperature on MeIQ Formation Rate This interactive table is based on findings that formation rates increase with temperature. acs.org Specific rate values are illustrative.

Temperature (°C)Relative Formation Rate
140Low
160Medium
180High
200Very High

Impact of pH and Water Activity

The pH of the food matrix plays a significant role in the reaction pathways leading to MeIQ. Experimental studies have shown that the formation of MeIQ is pH-dependent, with optimal yields observed in a slightly acidic to neutral environment. The maximum formation is reported to occur around pH 6.5. researchgate.net While MeIQ can be formed over a wide pH range, deviations from this optimal pH can significantly reduce the yield. researchgate.net This is likely due to the effect of pH on the ionization state of the precursor molecules, such as amino acids and creatinine, which influences their reactivity. For instance, the Maillard reaction, a key pathway in the formation of heterocyclic amines, is known to be highly dependent on pH. In meat, the pH generally increases during cooking, which could be due to the loss of acidic groups and exposure of basic amino acid residues as proteins denature. nih.gov

Water activity (a_w), a measure of the availability of water for chemical reactions, also influences MeIQ formation. While not as extensively studied as temperature and pH, water content is a critical factor. The reactions that produce MeIQ, including the Maillard reaction, typically require some water to facilitate the mobility and interaction of reactants. However, very high water content, as seen in boiling, can limit the maximum temperature to 100°C and may lead to the leaching of water-soluble precursors, thereby inhibiting the formation of MeIQ. wikipedia.org

Role of Lipid Oxidation Products

Lipid oxidation is a critical process that generates highly reactive compounds, which can serve as precursors or catalysts in the formation of MeIQ. During the heating of foods, particularly those containing polyunsaturated fatty acids, lipids break down to form a variety of compounds, including reactive aldehydes. nih.gov

Research has specifically identified certain aldehydes derived from lipid oxidation as key reactants in the MeIQ formation pathway. acs.orgresearchgate.net Acrolein and crotonaldehyde (2-butenal) have been shown to react with creatinine and ammonia (or ammonia-producing compounds like amino acids) to produce MeIQ. acs.orgresearchgate.net The presence of crotonaldehyde, in particular, was found to be essential for MeIQ production in model systems. researchgate.net These aldehydes contribute to the carbon backbone of the quinoline structure of MeIQ.

The process begins with lipid peroxidation, where fatty acids react with reactive oxygen species to form unstable lipid peroxides. youtube.com These peroxides then decompose into secondary products, including malondialdehyde and other reactive aldehydes. nih.govyoutube.com These compounds are highly electrophilic and can readily react with nucleophilic groups on amino acids and creatinine, initiating the complex series of cyclization and condensation reactions that ultimately yield the MeIQ molecule. researchgate.net

Effects of Food Matrix Composition (e.g., protein-rich foods, meat, fish)

The food matrix—the complex physical and chemical structure of the food—profoundly influences the formation of MeIQ. agrilife.orgnih.gov Protein-rich foods, especially muscle meats and fish, are the primary sources of MeIQ in the human diet because their composition provides an ideal environment and the necessary precursors for its formation. nih.govnih.gov

The key precursors for MeIQ are:

Creatine and Creatinine: Abundantly found in muscle tissue. Upon heating, creatine is dehydrated to form creatinine, a crucial reactant. researchgate.net

Amino Acids: Foods rich in protein naturally contain a wide array of amino acids which can participate in the Maillard reaction and provide the necessary nitrogen atoms for the imidazole (B134444) ring. acs.org

Sugars: Reducing sugars, often present in meat or added in marinades, react with amino acids in the Maillard reaction to form intermediate compounds that contribute to the final MeIQ structure. acs.org

The physical structure of the food matrix affects heat and mass transfer, influencing how uniformly and quickly the food cooks. nih.gov In meat, the distribution of fats, proteins, and water creates micro-environments where the concentration of precursors and the local temperature can promote MeIQ formation. For example, the surface of meat during grilling reaches very high temperatures, creating a low-water-activity environment that is highly conducive to these reactions. IQ, a closely related compound, has been quantified in a variety of cooked meat and fish products. nih.gov

Table 2: Levels of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in Selected Cooked Foods This table is adapted from published data and illustrates the presence of the related compound IQ in various food matrices. nih.gov

Food ItemCooking MethodIQ Level (ng/g)
Ground BeefFried (200°C)0.24
Ground BeefFried (250°C)0.48
Beef ExtractFood-grade2.1
SardinesBroiled0.13
SalmonBroiled0.08

Metabolism and Biotransformation of Meiq

Phase I Metabolic Activation Pathways

Phase I metabolism of MeIQ primarily involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II reactions. This initial phase is crucial as it often leads to the formation of reactive intermediates.

Cytochrome P450 (CYP) Isozyme-Mediated N-Hydroxylation

The principal pathway for the metabolic activation of MeIQ is N-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process targets the exocyclic amino group of the MeIQ molecule, converting it into a hydroxylamine (B1172632) derivative, N-hydroxy-IQ. This step is considered a critical activation event, as the resulting metabolite is a precursor to highly reactive species. nih.govresearchgate.net The activation of MeIQ to mutagens is preferentially catalyzed by specific, inducible forms of cytochrome P450. nih.gov

Within the diverse family of CYP enzymes, cytochrome P450 1A2 (CYP1A2) has been identified as the primary isozyme responsible for the N-hydroxylation of MeIQ. nih.govnih.gov Studies using human liver preparations have demonstrated that CYP1A2 is the main catalyst for converting MeIQ into its N-hydroxy metabolite. nih.gov The efficiency of this activation can be influenced by factors that induce CYP1A2 expression. nih.gov The involvement of CYP1A2 is a key determinant in the metabolic activation of this and other related heterocyclic amines. technologynetworks.com

The catalytic activity of enzymes like CYP1A2 is described by Michaelis-Menten kinetics. This model quantifies the relationship between the concentration of a substrate (in this case, MeIQ) and the rate of the enzymatic reaction. Two key parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), define the enzyme's affinity for the substrate and its maximum catalytic capacity, respectively.

Table 1: Michaelis-Menten Kinetic Parameters Explained

ParameterDefinitionSignificance for MeIQ Metabolism
K_m (Michaelis Constant) The substrate concentration at which the reaction rate is half of V_max.Represents the affinity of the CYP1A2 enzyme for MeIQ. A lower K_m implies a higher affinity.
V_max (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Indicates the maximum rate at which CYP1A2 can N-hydroxylate MeIQ.
Catalytic Efficiency (V_max/K_m) A measure that accounts for both the catalytic rate and substrate affinity.Represents the overall efficiency of CYP1A2 in metabolizing MeIQ at low, non-saturating concentrations.

Role of Peroxidases in Metabolic Activation

In addition to the cytochrome P450 system, peroxidases such as prostaglandin-H synthase (PHS) can also contribute to the metabolic activation of MeIQ. nih.gov In vitro studies have shown that PHS, which is found in extrahepatic tissues, can catalyze the oxidation of MeIQ. This reaction produces distinct metabolites, including 2,2'-azo-bis-3-methylimidazo[4,5-f]quinoline (azo-IQ) and, in trace amounts, 3-methyl-2-nitro-imidazo[4,5-f]quinoline (nitro-IQ). nih.gov This pathway represents an alternative mechanism for the bioactivation of MeIQ, particularly in tissues with low CYP activity.

Phase II Detoxification and Conjugation Pathways

Following Phase I activation, the N-hydroxy-IQ metabolite undergoes Phase II conjugation reactions. These pathways can either lead to detoxification and excretion or, paradoxically, result in the formation of even more reactive species.

N-Acetylation via N-Acetyltransferase (NAT) Enzymes

N-acetyltransferases (NATs) are Phase II enzymes that play a dual role in the metabolism of MeIQ and its N-hydroxy derivative. Humans express two main forms, NAT1 and NAT2, which catalyze the transfer of an acetyl group from acetyl-coenzyme A to the substrate.

The N-acetylation of the parent MeIQ compound is generally considered a detoxification step. However, the O-acetylation of the N-hydroxy-IQ metabolite, catalyzed primarily by NAT2, is a critical secondary activation step. This reaction forms an unstable N-acetoxy ester, which can spontaneously break down to form a highly electrophilic nitrenium ion. This reactive intermediate is capable of binding to cellular macromolecules. Therefore, while categorized as a Phase II enzyme, NAT-mediated O-acetylation is a crucial step in the bioactivation pathway initiated by CYP1A2. nih.gov

Table 2: Urinary Metabolites of 3-methylimidazo[4,5-f]quinoline in Mice

This table shows the relative abundance of various metabolites identified in the urine of mice treated with MeIQ and the inducer β-naphthoflavone.

MetaboliteChemical NameRelative Abundance
5-O-glucuronide2-amino-3-methylimidazo[4,5-f]quinolin-5-yl glucuronideMost Abundant
m/z 2171,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinolineHigh
m/z 3931,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinolineMedium
5-sulfate2-amino-3-methylimidazo[4,5-f]quinolin-5-yl sulfate (B86663)Medium
m/z 2331,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinolineLow
N-glucuronideN-(3-methylimidazo[4,5-f]quinolin-2-yl)glucuronideLow
demethyl-IQ2-aminoimidazo[4,5-f]quinolineLow
sulfamate (B1201201)N-(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamateLow
Data derived from studies on β-naphthoflavone-treated mice, which induces metabolic enzymes. Abundance is relative and for illustrative purposes.
Role of NAT2 Polymorphisms in MeIQ Metabolism

N-acetyltransferase 2 (NAT2) is a key Phase II enzyme responsible for the acetylation of arylamine compounds, including MeIQ. nih.gov The NAT2 gene is highly polymorphic in humans, leading to distinct phenotypes with varying enzyme activity, broadly categorized as rapid, intermediate, and slow acetylators. nih.govnih.gov These genetic variations can significantly influence the metabolic fate of MeIQ. caymanchem.com

The acetylation process can be a double-edged sword. While N-acetylation of the exocyclic amino group of MeIQ is generally considered a detoxification step, O-acetylation of the N-hydroxylated metabolite (N-hydroxy-MeIQ) by NAT2 can lead to the formation of a highly reactive N-acetoxy-arylamine ester. This unstable intermediate can spontaneously break down to form a reactive nitrenium ion, which readily binds to DNA, forming adducts that are implicated in the initiation of carcinogenesis.

Research has shown that an individual's NAT2 acetylator status can modulate the genotoxic effects of MeIQ. Studies have investigated the impact of different NAT2 haplotypes on the DNA damage and mutagenesis induced by MeIQ, indicating that genetic polymorphism in this enzyme plays a crucial role in individual susceptibility to the harmful effects of this heterocyclic amine. caymanchem.comcapes.gov.br

Sulfonation via Sulfotransferases (SULTs)

Sulfonation is another critical Phase II conjugation pathway involved in the metabolism of MeIQ. This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amino groups of substrates. oup.comxenotech.com In most cases, sulfonation increases the water solubility of xenobiotics, facilitating their excretion. oup.com

Glucuronidation via UDP-Glucuronosyltransferases (UGTs)

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for a wide range of xenobiotics, including MeIQ. nih.govyoutube.com UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to various functional groups, producing more polar and readily excretable glucuronide conjugates. nih.govyoutube.com

This pathway is generally considered a detoxification route for MeIQ. The formation of glucuronides, such as N-glucuronides and O-glucuronides of hydroxylated MeIQ metabolites (e.g., 5-O-glucuronide), significantly enhances their water solubility and facilitates their elimination from the body, primarily through urine and bile. nih.govnih.gov Analysis of urine from mice administered MeIQ revealed that the 5-O-glucuronide was a major metabolite. nih.govnih.gov Further studies have identified other glucuronide conjugates, such as 1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline, underscoring the importance of this pathway. nih.gov While UGTs are primarily involved in detoxifying MeIQ, the subsequent fate of these glucuronide conjugates in the gut can be complex, as discussed in the context of enterohepatic recirculation. nih.gov

In Vivo Tissue Distribution and Excretion Studies

Understanding the distribution, accumulation, and excretion of MeIQ and its metabolites is crucial for identifying target organs for toxicity and carcinogenesis. Studies using radiolabeled MeIQ in animal models have provided detailed insights into its in vivo fate.

Autoradiographic Studies of 14C-Labeled MeIQ in Animal Models

Whole-body autoradiography in mice following the administration of 14C-labeled MeIQ has been instrumental in visualizing its distribution throughout the body. nih.gov These studies reveal that MeIQ is rapidly absorbed and distributed. nih.gov

Shortly after administration, high concentrations of radioactivity are observed in metabolic and excretory organs. nih.gov These include the liver, kidneys, bile, and the contents of the gastrointestinal tract (stomach and intestines). nih.gov Radioactivity is also notably present in salivary glands, the nasal mucosa, and Harder's gland. nih.gov The distribution pattern of MeIQ is similar to that of the related heterocyclic amine, IQ. nih.gov Furthermore, these studies show that MeIQ can cross the placenta in pregnant mice, although the radioactivity does not appear to be retained in fetal tissues. nih.gov

Organ-Specific Accumulation and Retention of MeIQ and its Metabolites

Following the initial distribution, MeIQ and its metabolites show a pattern of accumulation and retention in specific organs, which often correlate with sites of toxicity. The liver and kidney cortex have been identified as primary sites for the retention of non-extractable radioactivity, indicating the covalent binding of reactive metabolites to tissue macromolecules. nih.gov

High levels of radioactivity are also found in:

Lymphomyeloid tissues: Bone marrow, spleen, thymus, and lymph nodes. nih.gov

Endocrine and reproductive tissues: Adrenal medulla, pancreatic islets, thyroid, hypophysis, and male reproductive organs such as the testis, epididymis, seminal vesicles, and prostate. nih.gov

Melanin-containing tissues: MeIQ exhibits a strong affinity for melanin. nih.gov

Studies analyzing the mutagenic frequency (MF) in various organs of transgenic mice fed MeIQ provide functional evidence of organ-specific effects. After 12 weeks of feeding, the MF was significantly elevated in the colon, bone marrow, liver, and forestomach, but not in the heart, which is consistent with the known target organs for MeIQ-induced tumors. nih.gov

Table 1: Organ-Specific Mutagenic Frequency in MeIQ-Fed Mice

OrganFold Increase in Mutant Frequency (vs. Control)
Colon38.0
Bone Marrow5.8
Liver4.6
Forestomach2.6
HeartNo Increase
Data derived from a study on lacI transgenic mice fed a diet containing 0.03% MeIQ for 12 weeks. nih.gov

Biliary Excretion and Enterohepatic Recirculation

Biliary excretion is a significant route for the elimination of MeIQ and its metabolites. nih.gov Autoradiographic studies show a prominent accumulation of radioactivity in the bile shortly after administration. nih.gov This indicates that the liver actively transports MeIQ conjugates, particularly glucuronides, into the bile for excretion into the small intestine. nih.govwikipedia.org

Once in the intestine, these conjugates can undergo a process known as enterohepatic recirculation. wikipedia.orgyoutube.com Intestinal bacteria produce enzymes, such as β-glucuronidases, which can hydrolyze the glucuronide conjugates, releasing the parent compound or its hydroxylated metabolites back into the intestinal lumen. nih.gov These deconjugated, more lipophilic molecules can then be reabsorbed from the intestine into the portal circulation and transported back to the liver. nih.govwikipedia.org This recycling process can prolong the half-life of MeIQ and its active metabolites in the body, potentially increasing their systemic exposure and enhancing their toxic and carcinogenic effects in organs like the liver and colon. nih.govyoutube.com

Urinary Metabolite Profiling and Identification

The analysis of urinary metabolites is a critical component in understanding the biotransformation of this compound (MeIQ). Following administration, MeIQ is metabolized, and its byproducts are excreted, with urine being a primary route. nih.gov Studies in various models, including rats, mice, and nonhuman primates, as well as in humans, have identified a range of metabolites, providing insight into the detoxification pathways. nih.govnih.govnih.gov

Research has demonstrated that a significant portion of an administered dose of MeIQ is recovered in the urine and feces within a few days. nih.gov In rats, approximately 36–49% of the dose is found in the urine. nih.gov The profile of metabolites can be influenced by several factors, including the activity of metabolic enzymes, which can be altered by inducers. nih.gov

Key metabolic pathways for MeIQ include N-oxidation, hydroxylation, and subsequent conjugation reactions. nih.govcaymanchem.com The primary identified urinary metabolites are a result of Phase I and Phase II enzymatic processes.

Identified Urinary Metabolites of MeIQ

A variety of analytical techniques, most notably high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in the separation and identification of MeIQ metabolites from urine samples. nih.govnih.govoup.com

Metabolite NameChemical FormulaNotes
Unmetabolized MeIQ C₁₁H₁₀N₄A portion of MeIQ is excreted unchanged. oup.com
MeIQ Sulfamate Not specifiedA major metabolite formed through conjugation. nih.govnih.govoup.com
N-Glucuronide Conjugates Not specifiedA significant group of metabolites resulting from glucuronidation. nih.govnih.gov
5-Hydroxy-IQ Glucuronide Not specifiedA major hydroxylated and conjugated metabolite. nih.govoup.com
5-Hydroxy-IQ Sulfate Not specifiedA sulfated conjugate of hydroxylated MeIQ. nih.govoup.com
N-OH-IQ-N-glucuronide Not specifiedA detoxified metabolite of the proximate carcinogen, N-OH-IQ. oup.com
2-Amino-imidazo[4,5-f]quinoline (demethyl-IQ) C₁₀H₈N₄Identified as a major urinary metabolite in mice. nih.gov
1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline C₁₁H₁₂N₄OA novel metabolite identified in β-naphthoflavone-treated mice. nih.gov
1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline C₁₇H₂₀N₄O₇A glucuronide conjugate of a hydroxylated metabolite. nih.gov
1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline C₁₁H₁₂N₄O₂A dihydroxylated metabolite identified in mice. nih.gov

Research Findings

Studies in rats have shown that conjugated forms of 5-hydroxy-IQ can account for approximately 40% of the urinary and biliary metabolites. nih.gov N-sulfamates are also a major group of excretion products in this model. nih.gov In monkeys, sulfate and glucuronide conjugates have been observed to be the predominant urinary metabolites. nih.gov

Interestingly, research in mice treated with β-naphthoflavone (BNF), an inducer of metabolic enzymes, led to the identification of three new metabolites that had not been previously reported in rats. nih.gov These were 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline, its 5-O-glucuronide conjugate, and 1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline, which collectively represented about 21% of the radioactivity excreted in the urine. nih.gov This highlights another metabolic pathway that may also be relevant in humans. nih.gov In these BNF-treated mice, the most abundant metabolite observed was the 5-O-glucuronide. nih.gov

Human studies, often involving the analysis of urine after consumption of cooked meats containing MeIQ, have shown a metabolite distribution that strongly resembles that of the rat. nih.gov The sulfamate and N-glucuronide conjugates appear to be the predominant metabolites in humans. nih.gov Notably, evidence for N-acetyl MeIQ was not found in these human studies. nih.gov The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) combined with immunoaffinity chromatography, has been crucial for detecting the low levels of these metabolites present in human urine. nih.gov

Carcinogenicity and Tumorigenesis Studies of Meiq

In Vivo Carcinogenicity Bioassays in Animal Models

In vivo studies using mice have demonstrated that oral administration of IQ is associated with the development of tumors in the liver, forestomach, and lungs. nih.govnih.govoup.com In a study conducted with CDF1 mice fed a diet containing IQ, a significantly higher incidence of tumors was observed in these organs compared to control groups. nih.govoup.com Specifically, hepatocellular adenomas and carcinomas, adenomas and adenocarcinomas of the lung, and squamous-cell papillomas and carcinomas of the forestomach were reported. nih.gov The incidence of liver tumors was particularly high in female mice. nih.govoup.com

Tumor Incidence in CDF1 Mice Fed IQ
OrganSexIQ-Treated Group Incidence (%)Control Group Incidence (%)
LiverMale419
Female758
ForestomachMale413
Female310
LungMale6921
Female4218

Data sourced from studies on CDF1 mice. nih.govoup.com

Carcinogenicity bioassays in F344 rats have revealed a different spectrum of target organs for IQ-induced tumorigenesis. nih.govnih.gov When administered in the diet, IQ was found to induce tumors in the Zymbal gland, oral cavity, colon, skin, and mammary glands. nih.gov In both male and female rats, IQ induced squamous-cell carcinomas of the Zymbal gland and adenocarcinomas of the intestines. nih.gov Female rats exhibited a high incidence of mammary adenocarcinomas, while squamous-cell carcinomas were observed on the skin of males and in the clitoral gland of females. nih.gov The tumors in the Zymbal gland and oral cavity were predominantly squamous cell carcinomas, while mammary gland tumors were mostly adenocarcinomas, and colon tumors were identified as adenomas or adenocarcinomas. nih.gov

Studies in nonhuman primates have further solidified the evidence for IQ's carcinogenic effects, particularly on the liver. nih.gov In one study, cynomolgus monkeys (Macaca fascicularis) administered IQ by gavage developed hepatocellular carcinomas. nih.gov Metastases from the liver to the lungs were also observed in some of the affected monkeys. nih.gov These findings are significant as they demonstrate the potent carcinogenicity of IQ in a species more closely related to humans. nih.gov

Organ-Specific Carcinogenesis and Susceptibility

The susceptibility of different organs to the carcinogenic effects of IQ is a notable aspect of its toxicology. nih.govnih.govresearchgate.net The compound induces tumors in a variety of tissues, including the liver, colon, and mammary glands in rats; the liver, lung, and forestomach in mice; and the liver in monkeys. researchgate.net

The tissue-specific carcinogenicity of IQ is largely influenced by the local metabolic activation of the compound and the capacity of the cells to repair DNA damage. nih.govnih.gov The initiation of carcinogenesis is believed to be linked to the formation of DNA adducts following metabolic activation. nih.gov This process begins with N-hydroxylation mediated by cytochrome P-450 (CYP) enzymes, primarily CYP1A2, and is followed by esterification. nih.govcaymanchem.com

The expression and activity of these enzymes vary between different organs and species, contributing to organ-specific susceptibility. For instance, the liver is a primary site for IQ metabolism, which explains its susceptibility to tumor formation in several species. nih.gov Studies have shown that in rats, administration of IQ induces CYP1A2 at lower doses, while higher doses lead to the induction of CYP1A1, indicating a dose-dependent effect on metabolic pathways. nih.gov

The ability of cells to repair DNA adducts formed by activated IQ metabolites is another critical factor. nih.gov Efficient repair of IQ-DNA adducts can mitigate the genotoxic effects of the compound. nih.gov Research on human mammary epithelial cells has shown that while these cells can efficiently repair a significant portion of IQ-DNA adducts, the formation of these adducts by N-hydroxy-IQ highlights its potential as a proximate carcinogen in the human mammary gland. nih.gov Therefore, the interplay between metabolic activation pathways and DNA repair mechanisms is a key determinant in the organ-specific carcinogenesis of IQ. nih.govnih.gov

Mechanisms of Carcinogenic Progression

The progression from a normal cell to a malignant tumor is a multi-step process involving genetic and epigenetic alterations. For 3-methylimidazo[4,5-f]quinoline, a key initiating mechanism is its metabolic activation to a reactive intermediate that binds to DNA, forming adducts. nih.gov This DNA adduct formation is considered a crucial step in the carcinogenicity of IQ. nih.gov

Studies on tumors induced by IQ in animal models have revealed specific genetic changes that contribute to carcinogenic progression. In Zymbal gland tumors from rats treated with IQ, mutations in the c-Ha-ras proto-oncogene have been identified. nih.gov These mutations included G to C and G to T transversions in codon 13, and an A to T transversion in codon 61. nih.gov Furthermore, mutations in the p53 tumor suppressor gene were also found in a subset of these tumors. nih.gov However, other research suggests that the cell cycle regulator p21Cip/WAF1, rather than p53, may play a more significant role in the response to low doses of IQ, potentially contributing to a no-effect level for its carcinogenicity. nih.gov

Role of DNA Adducts and Subsequent Gene Mutations in Tumor Initiation

The initiation of cancer by MeIQ is widely believed to begin with its metabolic activation, primarily by cytochrome P450 enzymes in the liver, into a reactive intermediate that can bind to DNA, forming covalent adducts. researchgate.netacs.org This process is a critical step in the mutagenic and carcinogenic activity of MeIQ. researchgate.net

The primary DNA adduct formed by MeIQ is at the C8 position of guanine (B1146940), known as N-(deoxyguanosin-8-yl)-IQ. acs.orgnih.gov A minor adduct, 5-(deoxyguanosin-N2-yl)-IQ, is also formed. tokushima-u.ac.jp These adducts can distort the DNA helix, leading to errors during DNA replication and resulting in mutations. acs.org If these mutations occur within critical genes that regulate cell growth and differentiation, such as oncogenes and tumor suppressor genes, they can initiate the process of carcinogenesis. acs.org

Studies have shown that MeIQ-induced DNA adducts can lead to specific types of mutations, including G·C to T·A and G·C to C·G transversions, as well as deletions of guanine bases. acs.org These mutations have been identified in key cancer-related genes in tumors induced by MeIQ. For instance, in rat Zymbal gland tumors, activated c-Ha-ras proto-oncogenes with G to C and G to T transversions have been found. nih.gov Furthermore, mutations in the p53 tumor suppressor gene have also been observed in these tumors. pnas.org In colon tumors in rats, MeIQ has been shown to induce mutations in the Apc and β-catenin genes. tokushima-u.ac.jp The formation of these DNA adducts and the subsequent gene mutations are considered a major mechanism for MeIQ-induced carcinogenesis. tokushima-u.ac.jp

Table 1: Gene Mutations Induced by MeIQ in Animal Models
GeneTumor TypeObserved MutationsReference
c-Ha-rasZymbal gland (rat)G to C and G to T transversions nih.gov
p53Zymbal gland (rat)Base substitutions and deletions pnas.org
ApcColon (rat)Not specified tokushima-u.ac.jp
β-cateninColon (rat)Not specified tokushima-u.ac.jp

Activation of Oncogenic Signaling Pathways (e.g., Wnt/β-catenin, TGF-β)

Beyond direct DNA damage, MeIQ exerts its carcinogenic effects by aberrantly activating critical intracellular signaling pathways that control cell proliferation, differentiation, and survival. Notably, the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways are significantly impacted.

In a mouse model of hepatocarcinogenesis, MeIQ was found to elevate the protein expression levels of Wnt1. oup.com The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its inappropriate activation is a hallmark of many cancers. A key component of this pathway is β-catenin, a protein that can act as both a cell adhesion molecule and a transcriptional co-activator. oup.com MeIQ treatment leads to the translocation of β-catenin into the nucleus, where it can activate the transcription of target genes such as c-Myc and cyclin D1, which are known to promote cell proliferation. oup.comoup.com

Concurrently, MeIQ has been shown to activate the TGF-β signaling pathway. oup.com While TGF-β can have tumor-suppressive effects in the early stages of cancer, it often promotes tumor progression and metastasis in later stages. mdpi.com Studies have demonstrated that MeIQ administration increases the expression of TGF-β and its receptors, TβR1 and TβR2, in liver tumors. oup.com This activation can lead to increased cell motility and growth stimulation. oup.com The cooperation between the activated Wnt/β-catenin and TGF-β signaling pathways can accelerate the progression of benign tumors to malignant carcinomas. oup.com

Inhibition of Cell Adhesion Mechanisms (e.g., E-cadherin)

A crucial step in tumor invasion and metastasis is the loss of cell-cell adhesion. E-cadherin, a transmembrane glycoprotein, is a key component of adherens junctions, which are essential for maintaining the integrity of epithelial tissues. oup.com The loss or reduction of E-cadherin expression is a hallmark of epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire migratory and invasive properties.

Research has demonstrated that MeIQ can significantly suppress the protein expression of E-cadherin in liver tumors. oup.comoup.com This inhibition of E-cadherin is thought to enhance the malignant potential of tumor cells. oup.com The downregulation of E-cadherin can be a consequence of the activation of the TGF-β pathway, as TGF-β is known to negatively regulate E-cadherin expression. oup.com The dissociation of the E-cadherin adhesion complex is considered a prerequisite for tumor cell invasion and the formation of metastases. oup.com Furthermore, the loss of E-cadherin can lead to the release of β-catenin from the cell membrane, making it available to translocate to the nucleus and drive pro-proliferative gene expression as part of the Wnt signaling pathway. griffith.edu.au

Co-carcinogenesis and Modifying Factors

The carcinogenic potential of MeIQ is not solely dependent on its intrinsic properties but can be significantly influenced by its interaction with other carcinogens and various dietary and lifestyle factors.

Interaction with Other Carcinogens (e.g., N-nitrosodiethylamine)

Studies have investigated the synergistic effects of MeIQ with other known carcinogens. In a medium-term carcinogenicity study in rats, the co-administration of MeIQ and N-nitrosodiethylamine (DEN), a potent liver carcinogen, was examined. nih.gov The results from these types of studies help to understand how combinations of carcinogens might enhance tumor development. For instance, in a two-stage hepatocarcinogenesis mouse model, mice were initiated with DEN and subsequently fed diets containing MeIQ. oup.com This experimental design allows for the assessment of MeIQ's tumor-promoting effects. The findings indicated that MeIQ dose-dependently promoted the development of hepatocellular carcinomas initiated by DEN. oup.com

Influence of Dietary Factors and Lifestyle (e.g., high-fat diets, smoking)

The consumption of red and processed meats, a primary source of MeIQ, is often associated with dietary patterns that may independently contribute to cancer risk. nih.gov For example, a diet high in red meat may also be high in fat and low in dietary fiber, fruits, and vegetables, which are known to have protective effects against certain cancers. iiarjournals.orgcambridge.org

Epidemiological and Human Exposure Research

Assessment of Human Dietary Exposure to 3-methylimidazo[4,5-f]quinoline

This compound (IQ) is a heterocyclic amine (HCA) formed when muscle meats from beef, pork, poultry, and fish are cooked at high temperatures. nih.govnih.gov Its presence and concentration in foods are highly dependent on the type of food, cooking method, temperature, and duration of cooking. foodforbreastcancer.com Analytical methods have been developed that can detect IQ at levels as low as 1 nanogram per gram (ng/g) from a 10-gram food sample. nih.gov

Quantification studies have shown that IQ is generally found at lower levels compared to other heterocyclic amines like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). nih.gov For instance, in a study analyzing various meats cooked using Brazilian methods, levels of PhIP and MeIQx were notably high in very well-done samples, while IQ was also among the HCAs measured. nih.gov

The following table summarizes the concentrations of IQ found in various cooked food samples as reported in scientific literature.

Table 1: Concentration of this compound (IQ) in Foods Data sourced from IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. nih.gov

Food ItemCooking MethodConcentration of IQ (ng/g)
Ground beefFried (200°C, 6 min/side)0.24
Ground beefFried (250°C, 6 min/side)0.61
Beef extractCommercial, food-gradeNot detected
Beef extractCommercial, bacteriological-grade0.8
Sardines, sun-driedBroiled (charcoal)1.0
SalmonFried0.07
BaconFried0.13
Chicken (with skin)Broiled0.1

Note: The concentrations can vary significantly based on the specific cooking conditions.

Assessing human dietary exposure to IQ is a complex task due to the variability in its formation and the diversity of human diets. Researchers employ several methodologies to estimate intake.

Food Frequency Questionnaires (FFQs): These are commonly used in epidemiological studies to gather long-term dietary information. nih.gov Specialized FFQs include questions about the types of meat consumed, cooking methods (e.g., frying, grilling, broiling), and the level of doneness (e.g., rare, medium, well-done). nih.gov

Dietary Records: Participants record their food consumption over a specific period, typically 3 to 7 days. This method can provide more detailed and accurate short-term intake data.

HCA Databases: To translate dietary intake data from FFQs and records into quantitative exposure estimates, researchers use databases containing the measured amounts of HCAs, including IQ, in various cooked foods. These databases are compiled from laboratory analyses of foods prepared under controlled conditions. nih.gov

Analytical Chemistry: The quantification of IQ in food samples is a critical component of exposure assessment. Advanced analytical techniques are required to isolate and measure the low concentrations of these compounds in complex food matrices. The process often involves an initial extraction followed by purification steps. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is a common method for the final quantification. nih.gov

Epidemiological Studies Linking Dietary HCA Intake to Cancer Risk

While animal studies have demonstrated the carcinogenicity of IQ, establishing a direct causal link in humans through epidemiological research is more challenging. Most studies examine the association between cancer risk and the consumption of well-done or fried meats, which contain a mixture of HCAs, rather than exposure to IQ alone.

Colorectal Cancer: Several case-control studies have investigated the relationship between cooking methods and colorectal cancer risk. Some studies have found that high consumption of fried or barbecued meats is associated with an increased risk of colon cancer. nih.gov For example, one study reported that heavy consumption (five or more times per week) of deep-fried foods was associated with an elevated risk for tumors in the ascending colon. nih.gov Another study noted a positive association between 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) intake and the risk of colorectal adenoma, a precursor to colorectal cancer. nih.gov However, other studies have not found a consistent or significant association, making the evidence difficult to interpret. nih.govnih.gov

Breast Cancer: The role of dietary HCAs in breast cancer is an active area of research. While animal models show that IQ can induce mammary tumors in rats, human epidemiological evidence remains less clear. nih.gov Studies analyzing dietary patterns, such as those high in pork and processed meats, have generally not found a consistent association with breast cancer risk across different populations. nih.gov

Prostate Cancer: Research has suggested a potential link between the consumption of well-done meat and prostate cancer risk. nih.gov A prospective study found that men who consumed the highest amounts of well-done or very well-done meat had an increased risk of advanced prostate cancer. nih.gov However, when looking at specific HCAs, the increased risks were of borderline statistical significance. nih.gov Another study reported a significant positive association between total HAA intake and prostate cancer risk. nih.gov

Attributing human cancer risk specifically to IQ is fraught with challenges for several reasons:

Low Exposure Levels: The dietary intake of any single HCA, including IQ, is typically very low, measured in nanograms. nih.gov This makes it difficult to detect a strong dose-response relationship in epidemiological studies.

Complex Mixtures: Cooked meat contains a variety of mutagenic compounds, not just IQ. Humans are exposed to a complex mixture of HCAs, polycyclic aromatic hydrocarbons (PAHs), and other potential carcinogens, making it difficult to isolate the effect of a single compound. mdpi.com

Dietary Assessment Errors: Estimating HCA intake relies on self-reported dietary information, which is prone to recall bias and measurement error. The large variability in HCA formation depending on cooking techniques further complicates accurate exposure assessment. nih.govmdpi.com

Confounding Factors: Diet is closely linked to other lifestyle factors, such as physical activity and smoking, which can also influence cancer risk. It is challenging to statistically control for all potential confounders. nih.gov

Genetic Variability: Individual differences in metabolic enzymes that activate or detoxify HCAs can modify susceptibility to their carcinogenic effects, adding another layer of complexity to population-level studies. nih.gov

Due to these complexities, there is currently considered inadequate evidence to specifically associate human cancer risk directly with exposure to IQ. mdpi.com

Biomarkers of Exposure and Effect

To overcome some of the limitations of dietary assessment, researchers use biomarkers to provide more objective measures of exposure and biological effects.

Urinary Biomarkers: The measurement of IQ and its metabolites in urine can serve as a biomarker of recent exposure. Studies in animal models have identified unchanged IQ, N-acetylated IQ, and 3-N-demethylated IQ in urine after administration. health.mil The presence of these compounds confirms systemic absorption and metabolism. nih.gov

DNA Adducts: Once metabolically activated, IQ can bind to DNA to form DNA adducts. These adducts represent a biomarker of a biologically effective dose and are considered a key step in the initiation of carcinogenesis. nih.govnih.gov Studies have demonstrated the formation of IQ-DNA adducts in various tissues in animal models, including the colon, bladder, and mammary glands. nih.govnih.govresearchgate.net The levels of these adducts can be influenced by genetic factors, such as the activity of metabolic enzymes, highlighting individual differences in susceptibility. nih.gov The ability to measure these adducts in human tissues could provide a crucial link between exposure and the molecular events leading to cancer.

Genetic Polymorphisms and Individual Susceptibility to MeIQ Toxicity

Inter-individual differences in the susceptibility to the toxic effects of MeIQ can be attributed, in part, to genetic polymorphisms in enzymes responsible for its metabolism.

N-acetyltransferase 2 (NAT2) is a key phase II metabolic enzyme that plays a dual role in the metabolism of many aromatic and heterocyclic amines. It can be involved in both the detoxification (via N-acetylation) and activation (via O-acetylation of N-hydroxy metabolites) of these compounds. The activity of the NAT2 enzyme is subject to genetic polymorphisms, which classify individuals into rapid, intermediate, or slow acetylator phenotypes.

For MeIQ, the O-acetylation of its N-hydroxylated metabolite by NAT2 is a critical step in its metabolic activation to a reactive form that can bind to DNA and cause damage. Studies have shown that the acetylator status, determined by the NAT2 genotype, significantly influences the extent of MeIQ-induced DNA damage. Individuals with the rapid acetylator phenotype are generally at a higher risk of DNA adduct formation from MeIQ exposure compared to slow acetylators. Research in mouse models has demonstrated that rapid acetylator mice have significantly higher levels of IQ-DNA adducts in the colon compared to slow acetylator mice. nih.gov

Cytochrome P450 1A2 (CYP1A2) is a major phase I enzyme primarily found in the liver that is responsible for the initial metabolic activation of several procarcinogens, including heterocyclic amines like MeIQ. mdpi.comcaymanchem.complos.org CYP1A2 catalyzes the N-hydroxylation of these compounds, which is the first and rate-limiting step in their conversion to DNA-reactive metabolites. nih.govcaymanchem.com

The expression and activity of CYP1A2 can vary significantly among individuals, partly due to genetic polymorphisms in the CYP1A2 gene. mdpi.complos.org Several polymorphisms have been identified, with some, such as the -163C>A (rs762551) polymorphism, being associated with increased inducibility of the enzyme, particularly in smokers. nih.govknmp.nl This means that individuals carrying this polymorphism may have higher CYP1A2 activity when exposed to inducers like those found in tobacco smoke or grilled meats.

Given the crucial role of CYP1A2 in the activation of heterocyclic amines, it is highly probable that polymorphisms affecting its activity would also modulate an individual's susceptibility to MeIQ toxicity. Individuals with a high-activity CYP1A2 phenotype may metabolize MeIQ more rapidly to its N-hydroxy derivative, potentially leading to higher levels of DNA adducts if the subsequent detoxification pathways are not sufficient. However, the interplay between CYP1A2 activity and the subsequent phase II enzymes like NAT2 determines the ultimate toxicological outcome.

Enzyme Gene Polymorphism Example Effect on MeIQ Metabolism
N-acetyltransferase 2NAT2Rapid vs. Slow Acetylator AllelesModulates the O-acetylation (activation) of N-hydroxy-MeIQ. Rapid acetylators may have increased DNA adduct formation.
Cytochrome P450 1A2CYP1A2-163C>A (rs762551)Potentially increases the N-hydroxylation (initial activation) of MeIQ, especially in the presence of inducers.

This table summarizes the influence of key genetic polymorphisms on the metabolism of MeIQ.

Analytical Methodologies for Meiq Detection and Quantification

Sample Preparation and Extraction Techniques

The initial and often most critical step in the analysis of MeIQ is the effective extraction and purification of the analyte from the complex food matrix. researchgate.netcapes.gov.br The choice of technique depends on the sample type, the analyte's properties, and the subsequent analytical method. researchgate.netchromatographyonline.com

Homogenization and Liquid-Liquid Extraction (LLE): For solid samples like cooked meat, an initial homogenization step is crucial to ensure the sample is uniform and to facilitate solvent penetration. chromatographyonline.comnih.gov This is often followed by extraction into a solvent. Dichloromethane and methanol (B129727) have been historically used for the extraction of MeIQ from beef extract and fried ground beef. nih.gov LLE partitions the analyte between the aqueous sample and an immiscible organic solvent; however, it can be time-consuming and may lead to incomplete phase separation or emulsion formation. chromatographyonline.comencyclopedia.pub

Solid-Phase Extraction (SPE): Solid-phase extraction (SPE) is a widely employed and efficient technique for both cleanup and concentration of MeIQ from liquid extracts. chromatographyonline.comlodz.pl It offers advantages over LLE, including reduced solvent consumption, higher concentration factors, and potential for automation. lodz.pl The process involves passing the sample extract through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. Finally, the purified analyte is eluted with a small volume of a strong solvent. lodz.pl

Various sorbents can be used in SPE for MeIQ analysis. For instance, "blue cotton," cotton adsorbing polycyclic aromatic compounds, has been utilized for its ability to selectively adsorb planar compounds like MeIQ. nih.gov Other common SPE sorbents include C18-bonded silica. chromatographyonline.com Some methods employ a sequence of extraction steps, such as methanol extraction followed by acid-base partitioning and adsorption onto blue cotton before final analysis. nih.gov

A specialized SPE technique known as Dispersive Magnetic Solid-Phase Extraction (DMSPE) has also been developed for similar analytes, using magnetic nanoparticles to adsorb the target compounds, which can then be easily separated from the sample solution using a magnet. nih.gov

Chromatographic Methods (e.g., HPLC, GC)

Chromatography is essential for separating MeIQ from other co-extracted compounds before detection. thermofisher.com The primary techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of heterocyclic amines like MeIQ. thermofisher.com It is particularly well-suited for separating compounds that are soluble but not highly volatile. brewerscience.com In HPLC, a liquid solvent (mobile phase) containing the sample extract is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). brewerscience.comrsc.org The separation is based on the differential partitioning of the analytes between the two phases. For MeIQ analysis, reversed-phase HPLC columns are commonly used. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UPLC), which employs smaller particle sizes in the column and higher pressures, can significantly shorten analysis times without sacrificing resolution or sensitivity. nih.govfrontiersin.org

Gas Chromatography (GC): GC is a powerful separation technique used for volatile and semi-volatile compounds. thermofisher.com The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a separation column. brewerscience.comthermofisher.com While effective, the direct analysis of MeIQ by GC can be challenging due to its polarity and relatively low volatility. mdpi.comresearchgate.net To overcome this, a derivatization step is often required to convert MeIQ into a more volatile and thermally stable derivative before it can be analyzed by GC. mdpi.comuab.edu

Mass Spectrometry-Based Detection (e.g., LC-MS/MS)

Mass spectrometry (MS) is the preferred detection method for MeIQ due to its exceptional sensitivity and selectivity, allowing for the quantification of trace amounts. rsc.org It is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used tool for the quantitative analysis of MeIQ. mdpi.comrsc.org After the HPLC or UPLC separates the compounds, the eluent is directed into the mass spectrometer. nih.gov In a tandem MS instrument, such as a triple quadrupole, ions of a specific mass-to-charge ratio (m/z) corresponding to MeIQ are selected in the first mass analyzer. wikipedia.org These selected ions are then fragmented through collision-induced dissociation, and specific fragment ions are monitored in the second mass analyzer. wikipedia.org This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and sensitivity, minimizing interferences from the sample matrix and enabling accurate quantification at very low levels. mdpi.com LC-MS/MS methods have been successfully developed and validated for the biomonitoring of MeIQ in human urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): When GC is used for separation, it is coupled to a mass spectrometer for detection. technologynetworks.com GC-MS provides three-dimensional data, including retention time and the mass spectrum, which aids in the identification of unknown compounds. technologynetworks.com Similar to LC-MS/MS, GC-MS/MS can be used to enhance selectivity by monitoring specific fragmentation patterns, which is particularly useful when analyzing complex samples where matrix peaks might interfere with the analyte peak. technologynetworks.comyoutube.com

Immunochemical Assays

Immunochemical methods are based on the highly specific binding interaction between an antibody and an antigen. oup.com These assays can provide a rapid and sensitive means of detecting MeIQ, often used for screening purposes.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common immunoassay format used for the detection of MeIQ and other food mutagens. nih.govquanterix.com In a competitive ELISA, one of the most common formats for small molecules, a known amount of enzyme-labeled MeIQ competes with the MeIQ in the sample for binding to a limited number of specific antibody sites, which are typically immobilized on a microplate. nih.govmdpi.com The amount of signal produced by the enzyme is inversely proportional to the concentration of MeIQ in the sample. Monoclonal antibodies, which are highly specific to a single epitope, have been developed for MeIQ and related compounds, enabling the development of sensitive and specific ELISAs. nih.govtechnologynetworks.com

Immunoaffinity Chromatography: Beyond detection, antibodies can be used for sample purification in a technique called immunoaffinity chromatography. nih.gov In this method, monoclonal antibodies specific to MeIQ are immobilized on a solid support within a column. When a sample extract is passed through the column, the MeIQ is selectively captured by the antibodies. After washing away impurities, the purified MeIQ can be eluted and collected for subsequent analysis, for example, by HPLC. nih.gov This provides a highly selective sample clean-up step.

Mitigation Strategies for Meiq Formation and Toxicity

Food Processing and Cooking Modifications

The generation of MeIQ is intrinsically linked to the chemical reactions that occur when meat is cooked at high temperatures. By modifying cooking practices, it is possible to substantially reduce the formation of these compounds.

Pre-treatment Methods (e.g., marinating, microwave heating)

Modifying meat before high-temperature cooking can dramatically inhibit HCA formation. Two effective pre-treatment methods are microwave heating and marinating.

Microwaving meat for a short period (e.g., two minutes) before cooking can remove a significant portion of HCA precursors, such as creatine (B1669601), which are released in the meat drippings. hindustantimes.com This simple step has been shown to reduce the subsequent formation of HCAs by as much as 90%. hindustantimes.com Microwave pre-treatment works by using rapid, volumetric heating to force out these precursor-rich juices. hindustantimes.commdpi.com

Marinating meat before grilling or frying is another highly effective strategy. hindustantimes.comnih.gov Marinades act as a barrier between the meat and the intense heat. Acidic components like vinegar or lime juice, combined with antioxidant-rich spices such as turmeric, garlic, ginger, and rosemary, can reduce HCA formation by 60% to 90%. hindustantimes.comnih.gov Studies have shown that beer and wine-based marinades, particularly when enhanced with herbs, significantly lower the final HCA content in pan-fried beef. nih.gov A marinade containing turmeric and lemongrass, for example, was found to reduce the concentration of IQ and other HCAs by over 90%. nih.gov

Addition of Inhibitory Compounds (e.g., antioxidants, spices, plant extracts)

Incorporating specific inhibitory compounds into meat products or marinades can effectively suppress MeIQ formation. These inhibitors often work by scavenging free radicals and blocking the chemical reactions that produce HCAs. scispace.com

Natural antioxidants found in spices and herbs are potent inhibitors. nih.gov Research demonstrates that spices like turmeric, curry leaf, torch ginger, and lemongrass, whether used alone or in mixtures, can reduce total HCA concentrations in grilled beef by 21% to over 94%. nih.gov Black pepper has also been reported to inhibit the formation of IQ and MeIQ. scispace.com Phenolic compounds and flavonoids present in many plant extracts are thought to be largely responsible for these antiglycation and antioxidant effects. scispace.commdpi.com For instance, proanthocyanidins (B150500) have been shown to inhibit both PhIP and MeIQx formation effectively. scispace.com

However, the effects can be complex. Some compounds may inhibit the formation of one type of HCA while having no effect on or even promoting the formation of another. scispace.comresearchgate.net For example, while many antioxidants significantly reduce most HCAs, apigenin (B1666066) was found not to inhibit MeIQx formation. scispace.com The concentration of the antioxidant is also crucial, as some studies suggest that moderate doses can be inhibitory while higher doses might paradoxically support the formation of harmful compounds. researchgate.net

Chemoprevention Strategies

Chemoprevention involves the use of specific agents to suppress or reverse the carcinogenic process initiated by compounds like MeIQ. This can be achieved through dietary choices that either directly neutralize toxins or modulate the body's metabolic processes to enhance detoxification.

Dietary Interventions (e.g., β-carotene, α-tocopherol, Aloe)

Certain dietary micronutrients and plant-derived substances have shown potential in mitigating the toxicity of HCAs. β-carotene and α-tocopherol (a form of vitamin E) are powerful antioxidants that can protect cells from oxidative damage, a key component of HCA-induced toxicity. nih.gov As chain-breaking antioxidants, they help prevent the lipid peroxidation in cell membranes that can be initiated by carcinogens. nih.gov Diets supplemented with α-tocopherol and β-carotene have been shown to improve the antioxidant status of the liver following injury. nih.gov

Aloe vera has also been investigated for its chemopreventive properties. Studies indicate that Aloe vera gel can enhance both humoral and cellular immune responses. researchgate.net Furthermore, research has shown that Aloe vera can improve the bioavailability of both vitamin C and vitamin E (α-tocopherol). vitawithimmunity.com By slowing the absorption and increasing the plasma concentration of these essential antioxidant vitamins, Aloe may potentiate their protective effects against toxins like MeIQ. vitawithimmunity.com

It is important to note, however, that high-dose supplementation with some of these compounds may not always be beneficial. For example, major clinical trials found that high-dose β-carotene supplements, alone or with retinyl palmitate, unexpectedly increased the risk of lung cancer in smokers. nih.gov

Modulation of Metabolic Enzymes

The toxicity of MeIQ is dependent on its metabolic activation by phase I enzymes, primarily the cytochrome P450 (CYP) family, into reactive intermediates that can bind to DNA and cause mutations. nih.govnih.gov Conversely, phase II enzymes work to detoxify these reactive intermediates. Dietary phytochemicals can modulate the activity of these enzyme systems, thereby influencing the carcinogenic potential of MeIQ. researchwithrutgers.comnih.gov

Some dietary compounds can inhibit the phase I enzymes responsible for activating HCAs. For example, certain synthetic and naturally occurring antioxidants have been shown to inhibit HCA-induced carcinogenesis by depressing this metabolic activation step. nih.gov This inhibition can occur through competitive binding to the enzyme. researchwithrutgers.comnih.gov

Other dietary components can induce, or increase the activity of, phase II detoxification enzymes. researchwithrutgers.comnih.gov This enhances the body's ability to neutralize and excrete harmful HCA metabolites before they can damage cellular components. This modulation can occur at the transcriptional level, where phytochemicals interact with nuclear receptors like NRF2 to switch on the genes that produce these protective enzymes. nih.gov Dietary compounds can also influence the composition of gut microbiota, which in turn affects the production of various metabolites that can regulate host metabolic enzymes. nih.gov Thus, a diet rich in these phytochemicals can shift the balance from metabolic activation towards detoxification, providing a key defense against MeIQ toxicity.

Table 2: Summary of Chemoprevention Strategies

StrategyAgent/CompoundMechanism of ActionReference
Dietary Interventionβ-caroteneAntioxidant, protects against oxidative damage. nih.gov
α-tocopherolChain-breaking antioxidant, prevents lipid peroxidation. nih.gov
AloeEnhances immune response and bioavailability of antioxidant vitamins (C and E). researchgate.netvitawithimmunity.com
Enzyme ModulationDietary PhytochemicalsInhibit Phase I (activation) enzymes like Cytochrome P450. nih.govresearchwithrutgers.com
Dietary PhytochemicalsInduce Phase II (detoxification) enzymes. researchwithrutgers.comnih.gov

Strategies for Reducing Bioavailability and Adduct Formation

The bioavailability of 3-methylimidazo[4,5-f]quinoline (MeIQ) and its subsequent binding to DNA to form adducts are critical steps in its carcinogenic process. A significant area of research focuses on dietary strategies that can interrupt these processes. These strategies primarily involve the use of dietary components that can either reduce the absorption of MeIQ from the gastrointestinal tract or inhibit its metabolic activation, thereby preventing the formation of DNA-reactive metabolites.

Dietary fibers, polyphenols, and chlorophyll (B73375) and its derivatives have been identified as promising agents in mitigating the toxicity of MeIQ. These components, naturally present in many plant-based foods, can exert their protective effects through various mechanisms.

The Role of Dietary Fibers in Reducing MeIQ Bioavailability

Dietary fibers are complex carbohydrates that resist digestion in the human small intestine. mdpi.com Their physicochemical properties, such as solubility, viscosity, and binding capacity, can influence the absorption of various nutrients and other ingested compounds, including carcinogens like MeIQ. mdpi.com The general mechanism by which dietary fibers can reduce the bioavailability of MeIQ is through physical entrapment and binding within the gastrointestinal tract, which limits its absorption into the bloodstream and facilitates its excretion. researchgate.net

The effectiveness of dietary fiber in reducing carcinogen bioavailability depends on its type:

Insoluble Fibers: These fibers, such as cellulose, can increase fecal bulk and decrease intestinal transit time. This accelerated transit may reduce the contact time between MeIQ and the intestinal mucosa, thereby lowering its absorption.

Soluble Fibers: Viscous soluble fibers, like pectin (B1162225) and gums, can form a gel-like matrix in the gut. mdpi.com This matrix can physically trap MeIQ, preventing its diffusion to the intestinal wall for absorption. Some soluble fibers can also be fermented by the colonic microflora, which may alter the gut environment in a way that influences carcinogen availability. cambridge.org

While direct studies on the binding of MeIQ to specific fibers are limited, the known ability of fibers to bind to other planar molecules and reduce their absorption suggests a similar mechanism for MeIQ. For instance, certain fibers have been shown to bind bile acids and other hydrophobic compounds, a characteristic that would favor the binding of the lipophilic MeIQ molecule. mdpi.com

Inhibition of Metabolic Activation and Adduct Formation by Polyphenols

Polyphenols are a large group of naturally occurring compounds found in fruits, vegetables, tea, and other plant sources. monash.edu Many polyphenols are known for their antioxidant and anti-inflammatory properties. nih.gov A key mechanism by which polyphenols can protect against MeIQ-induced toxicity is by inhibiting the metabolic activation of MeIQ.

The carcinogenicity of MeIQ is dependent on its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to form a highly reactive N-hydroxy derivative. nih.govnih.gov This metabolite can then be further activated to a species that readily binds to DNA, forming adducts. nih.gov Polyphenols can interfere with this process in several ways:

Inhibition of CYP1A2: Many polyphenols have been shown to be potent inhibitors of CYP1A2 activity. By competing with MeIQ for the active site of the enzyme or by downregulating the expression of the CYP1A2 gene, polyphenols can significantly reduce the formation of the N-hydroxy-MeIQ metabolite. nih.gov For example, studies have shown that certain flavonoids can inhibit the mutagenicity of other heterocyclic amines by this mechanism.

Scavenging of Reactive Metabolites: The antioxidant properties of polyphenols enable them to scavenge reactive electrophilic species, including the ultimate carcinogenic form of MeIQ. This action neutralizes the reactive metabolite before it can reach and damage cellular DNA.

Modulation of Phase II Enzymes: Some polyphenols can induce the activity of phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in conjugating and detoxifying reactive metabolites, facilitating their elimination from the body. nih.gov

Chlorophyll and Chlorophyllin as Interceptor Molecules

Chlorophyll, the green pigment in plants, and its water-soluble derivative, chlorophyllin, have demonstrated significant potential in reducing the bioavailability and genotoxicity of various carcinogens, including aflatoxins, and are believed to act similarly against heterocyclic amines like MeIQ. nih.govnih.gov

The primary mechanism of action for chlorophyll and chlorophyllin is as "interceptor molecules." nih.gov They possess a planar molecular structure that allows them to form tight, non-covalent complexes with other planar molecules, such as MeIQ. researchgate.net This binding occurs in the gastrointestinal tract before the carcinogen is absorbed. The resulting chlorophyll-MeIQ complex is too large to be absorbed and is subsequently eliminated in the feces. nih.govresearchgate.net

Several studies have demonstrated the effectiveness of this mechanism. For instance, chlorophyllin has been shown to significantly reduce the urinary levels of aflatoxin-DNA adducts in human populations at high risk of exposure. nih.gov In animal models, concurrent administration of chlorophyllin with carcinogens led to a marked decrease in DNA adduct formation in the liver. nih.gov

Beyond this direct trapping mechanism, chlorophyllin may also exert protective effects by:

Inhibiting Cytochrome P450 Enzymes: Similar to polyphenols, chlorophyllin has been shown to inhibit the activity of P450 enzymes involved in the bioactivation of carcinogens. nih.gov

Antioxidant Activity: Chlorophyllin can act as an antioxidant, helping to neutralize reactive oxygen species that can contribute to cellular damage. nih.gov

The following table summarizes the key dietary components and their mechanisms for reducing MeIQ bioavailability and adduct formation.

Dietary ComponentPrimary Mechanism(s)Effect on MeIQ
Dietary Fibers Binding and Physical Entrapment: Insoluble and soluble fibers can bind MeIQ in the gut, preventing its absorption. mdpi.comresearchgate.netReduced Transit Time: Insoluble fibers increase fecal bulk and speed up intestinal transit, reducing contact time between MeIQ and the intestinal wall.Reduced Bioavailability
Polyphenols Inhibition of CYP1A2: Many polyphenols inhibit the key enzyme responsible for activating MeIQ to its carcinogenic form. nih.govScavenging Reactive Metabolites: Antioxidant properties allow them to neutralize the DNA-reactive form of MeIQ. Induction of Phase II Enzymes: Can enhance the detoxification and elimination of MeIQ metabolites. nih.govReduced Adduct Formation
Chlorophyll/Chlorophyllin Molecular Trapping: Forms a complex with MeIQ in the gut, preventing its absorption. nih.govresearchgate.netInhibition of P450 Enzymes: Can inhibit the metabolic activation of MeIQ. nih.govReduced Bioavailability and Adduct Formation

Advanced Research Topics and Future Directions

Computational Toxicology and Modeling of MeIQ Interactions

Computational methods are becoming indispensable for predicting and understanding the toxicological profiles of chemical compounds like 3-methylimidazo[4,5-f]quinoline (MeIQ). These in silico approaches provide insights into molecular interactions that are difficult to capture through traditional experimental methods alone.

Molecular Dynamics Simulations of DNA Adducts

The carcinogenicity of MeIQ, and the closely related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), is believed to be initiated by the formation of covalent DNA adducts after metabolic activation. researchgate.netnih.gov The primary adducts formed are at the C8 and N2 positions of guanine (B1146940). researchgate.net Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide high-resolution structural and dynamic insights into how these adducts affect the DNA double helix.

These simulations can reveal:

Conformational Changes: How the adduct alters the local and global structure of the DNA helix, including changes in bending, twisting, and groove widths.

Stability of the Adduct: The stability of the bond between MeIQ and DNA and the preferred orientation of the adduct within the DNA helix.

Interaction with Proteins: How the distorted DNA structure is recognized and processed by DNA repair enzymes. The simulations can help predict whether an adduct will be efficiently repaired or if it will persist, leading to mutations during DNA replication.

By studying quinoline-based molecules and other DNA adducts, researchers have established protocols for these simulations, which are applicable to MeIQ. nih.govnih.gov This research is crucial for linking the specific chemical structure of the MeIQ adduct to its biological consequences, such as the types of mutations it induces.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to predict the biological activity (e.g., toxicity, carcinogenicity) of a chemical based on its molecular structure. nih.gov The underlying principle is that structurally similar compounds are likely to have similar activities. researchgate.net For heterocyclic amines like MeIQ, QSAR models can be developed to predict the toxicity of various analogues and related compounds without extensive animal testing.

The development of a QSAR model involves several steps:

Data Collection: A set of structurally related chemicals with known experimental activity values (the "training set") is compiled.

Descriptor Calculation: For each chemical, a large number of numerical descriptors are calculated. These can be physicochemical properties (e.g., logP, molecular weight), topological indices (describing molecular branching and shape), or quantum chemical descriptors (e.g., HOMO/LUMO energies). mdpi.comfoundmyfitness.com

Model Building: Statistical methods like multiple linear regression, principal component regression, or partial least squares are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Validation: The model's predictive power is tested using an independent set of chemicals (the "test set") and cross-validation techniques. foundmyfitness.com

For quinoline-based compounds, QSAR studies have been used to model activities ranging from antibacterial effects to anticancer properties. mdpi.comnih.gov Applying this approach to MeIQ and other heterocyclic amines could help in screening new compounds for potential toxicity and in understanding the key structural features that drive their adverse effects.

Neurotoxicity and Other Non-Carcinogenic Effects of MeIQ

While the carcinogenicity of MeIQ is well-studied, emerging research indicates it may have other significant toxic effects. The related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), has been investigated for its neurotoxic potential.

A study using a zebrafish model demonstrated that long-term exposure to IQ can be neurotoxic and may be associated with a risk for Parkinson's disease. caymanchem.com The key findings from this research showed that exposure led to:

Behavioral Changes: Significant inhibition of exploratory behavior and locomotor activity.

Gene Expression Changes: Alterations in the expression of genes related to Parkinson's disease, dopamine (B1211576) signaling, and neuroplasticity in the zebrafish brain.

Neuronal Loss: A decrease in the number of neurons and an increase in apoptotic (programmed cell death) cells in the midbrain. caymanchem.com

The researchers suggested that these neurotoxic effects may be linked to IQ-mediated mitochondrial dysfunction, oxidative stress, and inflammation. caymanchem.com

In addition to neurotoxicity, other non-carcinogenic effects have been observed. Studies in zebrafish have also shown that IQ can induce hepatotoxicity (liver damage). nih.gov Histopathological analysis revealed disordered liver cell arrangement, inflammatory cell infiltration, and an increase in fat vacuoles, indicating clear liver damage. nih.gov This hepatotoxicity was linked to the induction of endoplasmic reticulum stress and the inhibition of autophagy. nih.gov

Summary of Non-Carcinogenic Effects of IQ in Zebrafish

Effect TypeObserved OutcomeProposed MechanismReference
NeurotoxicityInhibited locomotor activity, disturbed behavior, neuronal loss, apoptosis.Mitochondrial dysfunction, oxidative stress, inflammation. caymanchem.com
HepatotoxicityDisordered liver cells, inflammation, increased fat vacuoles.Endoplasmic Reticulum (ER) Stress, inhibition of autophagy. nih.gov

MeIQ and Gut Microbiota Interactions

The human gastrointestinal microbiota plays a critical role in the biotransformation and ultimate toxicity of ingested compounds, including MeIQ.

The intestinal microflora is understood to play a crucial part in the genotoxicity of MeIQ. oup.com Studies comparing germ-free rodents to those with conventional or human-like gut flora have shown that the presence of intestinal microbiota is essential for the induction of DNA damage in the colon and liver cells following MeIQ exposure. nih.gov The gut microbiota contributes to the bioconversion of MeIQ into other metabolites. nih.gov

A key transformation is the conversion of MeIQ to its hydroxylated metabolite, 2-amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinoline-7-one (7-OH-IQ). nih.govnih.gov This metabolic process is carried out by various bacterial strains within the gut. nih.gov The rate of this conversion can vary substantially among individuals, with one study noting that the transformation of MeIQ ranged from 26% to 94% of the initial amount. nih.gov This variability is influenced by factors such as age, with different metabolic capacities observed in microbiota from infants, adults, and the elderly. nih.gov

Table 2: Bacterial Genera Involved in MeIQ Metabolism

Bacterial GenusOriginReference
BacteroidesHuman Feces/Intestinal Contents nih.gov
BifidobacteriumHuman Feces/Intestinal Contents nih.gov
ClostridiumHuman Feces/Intestinal Contents nih.gov
EggertellaHuman Feces/Intestinal Contents nih.gov
EubacteriumHuman Feces/Intestinal Contents nih.gov
RuminococcusHuman Feces/Intestinal Contents nih.gov

While much research has focused on how gut bacteria metabolize MeIQ, the reciprocal effect of MeIQ on the composition of the gut microbiome is an area requiring further investigation. Exposure to environmental chemicals is known to have the potential to induce dysbiosis, an imbalance in the gut microbiota composition. mdpi.commdpi.com Such compositional changes can, in turn, influence host health, including inflammatory responses and gut barrier integrity. mdpi.com The human gut microbiota shows high interpersonal and age-related variability, and its composition is a key factor in regulating health and disease. mdpi.com Therefore, understanding how chronic MeIQ exposure might alter the delicate balance of microbial communities, such as the dominant phyla Bacteroidetes and Firmicutes, is a critical future research direction. mdpi.com

Development of Novel Biomarkers for Early Detection and Risk Assessment

To better understand human exposure and assess the associated risks, the development of reliable biomarkers is essential. mdpi.commdpi.com Biomarkers can provide a measure of the internal dose of a toxicant and its biologically effective dose. mdpi.com For MeIQ, research is focused on identifying specific metabolites and adducts that can be measured in accessible biological samples like urine. nih.gov

Metabolism of MeIQ in mice has led to the identification of several urinary metabolites that could serve as potential biomarkers of exposure. nih.gov These include compounds such as N-acetyl-2-amino-3-methylimidazo[4,5-f]quinoline (N-acetyl-IQ) and various hydroxylated derivatives. nih.gov Another promising approach is the use of protein adductomics, which screens for the covalent binding of reactive chemical intermediates to proteins like hemoglobin. mdpi.com Such adducts can provide a more integrated measure of exposure over time. mdpi.com

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in MeIQ Research

The complexity of MeIQ's biological effects necessitates advanced, holistic research methodologies. nih.gov Integrated multi-omics approaches, which combine data from genomics, proteomics, and metabolomics, offer a powerful strategy to gain a comprehensive understanding of the cellular and molecular processes affected by MeIQ. nih.govnih.gov

By analyzing changes across the genome, proteome, and metabolome simultaneously, researchers can uncover latent biological relationships and complex biochemical pathways that would not be apparent from a single analytical platform. nih.gov This systems-biology approach is crucial for identifying novel biomarkers, characterizing mechanisms of toxicity, and understanding the intricate interactions between genetic predispositions, MeIQ exposure, and downstream health effects. nih.govnih.gov While these integrated analyses present significant challenges in data analysis and interpretation, they hold the key to elucidating the complete picture of MeIQ's impact on human health. nih.govresearchgate.net

Translational Research and Public Health Implications

Translational research on this compound (IQ) and other heterocyclic amines (HCAs) focuses on applying basic scientific discoveries to practical applications that can improve public health. This involves assessing the risk to humans, establishing regulatory frameworks, and educating the public on how to minimize exposure.

Risk Management and Regulatory Perspectives

The primary goal of risk management concerning this compound is to reduce dietary exposure due to its carcinogenic potential. This is informed by extensive research on its formation in cooked meats and its mutagenic and carcinogenic properties.

Regulatory bodies and health organizations have taken note of the risks associated with heterocyclic amines. The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has classified 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans". nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence in exposed humans. nih.gov Another related compound, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), is classified as a Group 2B carcinogen, or "possibly carcinogenic to humans".

In the United States, the National Toxicology Program (NTP) has listed IQ as "reasonably anticipated to be a human carcinogen". nih.gov Furthermore, the state of California, under its Safe Drinking Water and Toxic Enforcement Act of 1986 (Proposition 65), has included IQ on its list of chemicals known to the state to cause cancer. ca.govca.govwikipedia.orgthorne.com This requires businesses to provide warnings to Californians about significant exposures to this chemical. thorne.com

Despite these classifications, there are currently no federal guidelines in the U.S. that specify consumption limits for HCAs in food. cancer.govwikipedia.org The focus of public health agencies has been on providing guidance to minimize exposure through dietary choices and cooking practices rather than setting specific regulatory limits for these compounds in food products. cancer.gov The European Food Safety Authority (EFSA) has also evaluated quinoline (B57606) derivatives in the context of flavouring substances, but specific regulations for this compound as a food contaminant are not prominently established. europa.eu

The public health approach to managing the risk from this compound and other HCAs involves a combination of ongoing research, public information campaigns, and collaboration with the food industry to identify and implement strategies to reduce the formation of these compounds during food processing and preparation. nih.gov

Q & A

Q. What are the established synthetic routes for 3-methylimidazo[4,5-f]quinoline (IQ) and its derivatives?

Methodological Answer: IQ derivatives are typically synthesized via condensation and cyclization reactions. A common approach involves using 6-nitroquinoline-5-amine as a starting material, which is reduced to quinoline-5,6-diamine using SnCl₂. Subsequent condensation with aldehydes (e.g., benzaldehyde) yields Schiff base intermediates, followed by cyclization under acidic conditions to form imidazo[4,5-f]quinoline derivatives. Characterization relies on IR, ¹H NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

Q. What analytical techniques are recommended for detecting and quantifying IQ in complex biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is standard. For example:

  • UV Detection : IQ and its metabolites can be monitored at 263 nm .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or fast atom bombardment (FAB-MS) are used to identify metabolites like hydroxylamines or glucuronic acid conjugates .
    Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate IQ from proteins and lipids .

Q. How does metabolic activation of IQ occur, and what enzymes are primarily involved?

Methodological Answer: IQ requires metabolic activation via cytochrome P450 (CYP) enzymes (e.g., CYP1A2) to form the proximate carcinogen N-hydroxy-IQ. This metabolite is further esterified by sulfotransferases or acetyltransferases, generating reactive electrophiles that bind DNA. Key steps include:

  • In vitro assays : Liver microsomes or recombinant CYP isoforms are used to study activation pathways .
  • In vivo models : Radiolabeled IQ in rats identifies sulfate/glucuronide conjugates as major metabolites .

Advanced Research Questions

Q. How to design experiments to evaluate IQ-induced DNA adduct formation and repair kinetics?

Methodological Answer:

  • Adduct Synthesis : Site-specific incorporation of IQ-C8-dG adducts into oligonucleotides via phosphoramidite chemistry .
  • Structural Analysis : Use UV melting profiles, circular dichroism, and molecular dynamics to study adduct-induced DNA distortions .
  • Repair Assays : Employ nucleotide excision repair (NER)-competent vs. NER-deficient cell lines to quantify repair efficiency .

Q. What strategies resolve contradictions in IQ metabolic pathway data across different in vitro and in vivo models?

Methodological Answer:

  • Cross-Model Validation : Compare metabolite profiles in Fischer 344 rats (high sulfotransferase activity) vs. human hepatocytes .
  • Inhibitor Studies : Use CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) to clarify enzyme contributions .
  • Genomic Tools : CRISPR-edited cell lines (e.g., AhR or NAT2 knockouts) can isolate genetic factors influencing metabolic discrepancies .

Q. What methodologies assess the protective effects of natural compounds against IQ-induced cytotoxicity?

Methodological Answer:

  • Proteomics : Quantitative LC-MS/MS identifies apoptosis-related proteins (e.g., Bax, Bcl-2) modulated by protective agents like cyanidin-3-O-glucoside .
  • Comet Assay : Measure DNA damage in HepG2 cells pre-treated with onion extracts or flavonoids before IQ exposure .
  • Enzyme Activity Assays : Monitor CYP1A2 inhibition via fluorometric substrates to evaluate chemopreventive agents .

Q. What challenges exist in quantifying reactive IQ metabolites, and how can they be addressed methodologically?

Methodological Answer:

  • Instability of Metabolites : N-hydroxy-IQ is highly reactive; stabilize samples with antioxidants (e.g., ascorbic acid) and analyze immediately .
  • Isotope Dilution : Use deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-IQ) for precise LC-MS/MS quantification .
  • pH Control : Conduct reactions at physiologic pH (7.4) to minimize artifactual degradation during extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.